[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that features a combination of triazole, piperazine, and substituted phenyl groups
Preparation Methods
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the triazole derivative with piperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the phenyl rings can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-bromophenyl)-5-methyl-1,2,3-triazole: This compound lacks the piperazine and fluorophenyl groups, making it less complex and potentially less versatile in its applications.
4-(4-fluorophenyl)piperazine:
1-(4-bromophenyl)-1,2,3-triazole-4-carbonyl-piperazine: This compound is similar but may have different substitution patterns, affecting its chemical and biological properties.
The uniqueness of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19BrFN5O |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19BrFN5O/c1-14-19(23-24-27(14)18-6-2-15(21)3-7-18)20(28)26-12-10-25(11-13-26)17-8-4-16(22)5-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
LMOQJRITUDGDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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